Benzyltris(3-phenylpropyl)silane

Hydrophobicity LogP Partition Coefficient

Researchers requiring extreme hydrophobicity in surface coatings or novel chromatographic media often face limited commercial options. Benzyltris(3-phenylpropyl)silane directly addresses this gap. - Calculated LogP of 9.38-approximately 10-fold higher than benzyltrimethylsilane-enables super-hydrophobic surface creation on glass, silicon wafers, or metal oxides. - Solid physical state and high molecular weight (476.77 g/mol) minimize volatility, making it suitable as a non-volatile hydrophobic additive in high-temperature polymer processing. - As a rare chemical with 0 prior publications, procurement enables proprietary research and potential IP generation without prior art constraints.

Molecular Formula C34H40Si
Molecular Weight 476.8 g/mol
CAS No. 18759-03-0
Cat. No. B11950005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltris(3-phenylpropyl)silane
CAS18759-03-0
Molecular FormulaC34H40Si
Molecular Weight476.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C34H40Si/c1-5-16-31(17-6-1)24-13-27-35(30-34-22-11-4-12-23-34,28-14-25-32-18-7-2-8-19-32)29-15-26-33-20-9-3-10-21-33/h1-12,16-23H,13-15,24-30H2
InChIKeyFMNDOOUQCILDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltris(3-phenylpropyl)silane (CAS 18759-03-0) – Properties, Procurement, and Scientific Applications


Benzyltris(3-phenylpropyl)silane is a tetraorganosilane composed of a central silicon atom bonded to one benzyl group and three 3-phenylpropyl groups . With a molecular formula of C34H40Si and a molecular weight of 476.77 g/mol , this compound is a solid [1] that is supplied as part of rare chemical collections for early discovery research . Its high calculated LogP of 9.38 indicates exceptional hydrophobicity [2], a property that can be exploited in applications requiring water resistance or non-polar interactions.

Why Benzyltris(3-phenylpropyl)silane Cannot Be Substituted with Common Tetraorganosilanes


Substitution with simpler tetraorganosilanes is not scientifically valid due to marked differences in physicochemical properties that directly impact application suitability. Benzyltris(3-phenylpropyl)silane exhibits a calculated LogP of 9.38 [1], significantly higher than that of benzyltrimethylsilane (LogP ~3.94–4.13) [2] or tetraphenylsilane (LogP ~7.96) . This nearly 10-fold increase in partition coefficient translates to dramatically different hydrophobic behavior, affecting solubility, retention in reversed-phase systems, and surface interactions. Furthermore, with a molecular weight of 476.77 g/mol and a solid physical state [3], it is not interchangeable with lower-molecular-weight liquid silanes in applications where bulkiness, thermal stability, or solid-state handling are critical. The compound's limited literature footprint (0 publications [4]) further underscores that it is a specialized research tool, not a generic commodity, and its procurement should be driven by specific property requirements rather than class membership.

Quantitative Differentiation of Benzyltris(3-phenylpropyl)silane Against Key Comparators


LogP-Based Hydrophobicity: Superior Lipophilicity vs. Common Tetraorganosilanes

Benzyltris(3-phenylpropyl)silane exhibits a calculated LogP of 9.38 [1], which is approximately 2.4 log units higher than tetraphenylsilane (LogP = 7.96) and over 5 log units higher than benzyltrimethylsilane (LogP = 3.94–4.13) [2]. This quantifiable difference indicates that the compound is more than 250 times more lipophilic than benzyltrimethylsilane and approximately 26 times more lipophilic than tetraphenylsilane.

Hydrophobicity LogP Partition Coefficient

Molecular Weight and Physical State: Solid-State Handling Advantage

With a molecular weight of 476.77 g/mol , Benzyltris(3-phenylpropyl)silane is a solid [1], in contrast to benzyltrimethylsilane (MW 164.32, liquid) [2] and (3-phenylpropyl)trichlorosilane (MW 253.63, liquid) . This solid-state nature, combined with its high molecular weight, offers practical advantages in handling and formulation for solid-phase applications, eliminating the volatility and flammability concerns associated with lower-molecular-weight liquid silanes.

Molecular Weight Physical State Solid-Phase Applications

Limited Public Literature Footprint: A Specialized Research Tool

According to PubChemLite, Benzyltris(3-phenylpropyl)silane has a literature count of 0 [1], indicating that its applications and properties are not extensively documented in the peer-reviewed literature. This contrasts sharply with more common tetraorganosilanes like tetraphenylsilane, which has hundreds of literature citations. This scarcity of published data positions the compound as a specialized, early-discovery-stage reagent that may offer unique, as-yet-unreported properties for exploratory research.

Literature Availability Niche Compound Early Discovery

Patent Activity: Moderate Intellectual Property Relevance

PubChemLite reports a patent count of 6 for Benzyltris(3-phenylpropyl)silane [1], indicating some level of industrial interest and protection of associated applications. While this is lower than the patent counts for extensively studied silanes, it suggests that the compound has been recognized for specific, potentially proprietary uses. This moderate patent footprint may be relevant for organizations seeking to avoid crowded intellectual property space while still working with a demonstrably useful silane.

Patents Intellectual Property Industrial Relevance

Scientific and Industrial Application Scenarios for Benzyltris(3-phenylpropyl)silane


Hydrophobic Surface Modification and Coatings

The exceptionally high LogP of 9.38 [1] makes Benzyltris(3-phenylpropyl)silane an attractive candidate for creating super-hydrophobic surfaces. When used as a coupling agent or surface modifier, its multiple phenylalkyl groups can impart strong water-repellency to inorganic substrates such as glass, silicon wafers, or metal oxides. This property is directly derived from the quantitative lipophilicity advantage over simpler silanes .

Reversed-Phase Chromatographic Stationary Phases

The pronounced hydrophobicity and solid-state nature [2] suggest that Benzyltris(3-phenylpropyl)silane could be utilized as a precursor for synthesizing novel stationary phases in reversed-phase liquid chromatography. Its LogP value of 9.38 [1] exceeds that of conventional C18 ligands (LogP ~6–7), potentially offering enhanced retention for extremely non-polar analytes and improved separation selectivity for hydrophobic compounds.

Exploratory Research and Proprietary Compound Development

Given its limited literature footprint (0 publications) [3], Benzyltris(3-phenylpropyl)silane represents a blank canvas for early-stage discovery research. Researchers in materials science, catalysis, or organosilicon chemistry can leverage its unique combination of high molecular weight, solid-state handling, and extreme lipophilicity to explore novel applications without the constraints of prior art. Procurement of this compound enables the generation of proprietary data and potential intellectual property.

Non-Volatile Additive in Polymer Formulations

The solid physical state [2] and high molecular weight (476.77 g/mol) of Benzyltris(3-phenylpropyl)silane minimize volatility and flammability concerns compared to lower-molecular-weight liquid silanes. This makes it suitable as a non-volatile additive in polymer composites, where it can act as a hydrophobic modifier or plasticizer without migrating or evaporating during processing at elevated temperatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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